2-(3-Hydroxy-3H-indol-2-yl)hydrazine-1-carbothioamide
Description
2-(3-Hydroxy-3H-indol-2-yl)hydrazine-1-carbothioamide is a thiosemicarbazide derivative featuring an indole core substituted with a hydroxy group at the 3-position and a hydrazine-carbothioamide moiety at the 2-position. This compound belongs to a broader class of hydrazine-carbothioamides, which are extensively studied for their diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties .
Properties
CAS No. |
63245-00-1 |
|---|---|
Molecular Formula |
C9H10N4OS |
Molecular Weight |
222.27 g/mol |
IUPAC Name |
[(3-hydroxy-3H-indol-2-yl)amino]thiourea |
InChI |
InChI=1S/C9H10N4OS/c10-9(15)13-12-8-7(14)5-3-1-2-4-6(5)11-8/h1-4,7,14H,(H,11,12)(H3,10,13,15) |
InChI Key |
WIFKQYWGYFXGMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=N2)NNC(=S)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-3H-indol-2-yl)hydrazinecarbothioamide typically involves the reaction of 3-hydroxyindole with hydrazinecarbothioamide under specific conditions. One common method involves the use of methanesulfonic acid as a catalyst under reflux conditions in methanol, yielding the desired product with good efficiency .
Industrial Production Methods
While specific industrial production methods for 2-(3-Hydroxy-3H-indol-2-yl)hydrazinecarbothioamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Chemical Reactions Involving Hydrazinecarbothioamide Derivatives
Hydrazinecarbothioamide derivatives, including those with indole moieties, are known to participate in various chemical reactions, such as cyclization and condensation reactions. These reactions often lead to the formation of heterocyclic compounds, which are valuable in pharmaceutical and material science applications.
Cyclization Reactions
Cyclization reactions involving hydrazinecarbothioamide derivatives can result in the formation of triazoles, thiazoles, and other heterocyclic compounds. For instance, thiocarbohydrazide reacts with indol-3-acetic acid to form (indol-3-yl)methyl-1,2,4-triazole .
Condensation Reactions
Condensation reactions are common for hydrazinecarbothioamide derivatives, often leading to the formation of hydrazone or thiosemicarbazone moieties. These reactions are typically carried out in the presence of a catalyst and under reflux conditions .
Data and Research Findings
While specific data on 2-(3-Hydroxy-3H-indol-2-yl)hydrazine-1-carbothioamide is limited, related compounds have been extensively studied. For instance, indole-thiourea derivatives have been explored for their tyrosinase inhibitory activity .
Tyrosinase Inhibition
| Compound Type | Starting Material | Activity |
|---|---|---|
| Indole-Thiourea | Indole-3-carbaldehyde | Tyrosinase Inhibition |
HIV-1 Inhibition
| Compound Type | Starting Material | Activity |
|---|---|---|
| Indolinone Derivatives | Indolin-2-one | HIV-1 Reverse Transcriptase Inhibition |
Scientific Research Applications
2-(3-Hydroxy-3H-indol-2-yl)hydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Biology: The compound has shown potential in biological studies due to its structural similarity to natural indole compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with biological targets.
Industry: It is used in the development of corrosion inhibitors for mild steel in acidic environments.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxy-3H-indol-2-yl)hydrazinecarbothioamide involves its interaction with various molecular targets. The indole ring allows it to bind to specific receptors and enzymes, influencing biological pathways. For example, it can inhibit certain enzymes involved in cancer cell proliferation, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The biological and physicochemical properties of hydrazine-carbothioamides are highly dependent on substituents. Key comparisons include:
Indole/Benzimidazole Derivatives
- Compound 4 (): 2-{1-[2-(4-Chlorobenzyl)-1-[3-(N,N-dimethylamino)propyl]-1H-benzo[d]imidazol-5-yl]-ethylidene}hydrazine-1-carbothioamide Substituents: Chlorobenzyl and dimethylamino groups. Activity: Benzimidazole derivatives exhibit enhanced DNA-binding and antiproliferative activities due to planar aromatic systems . Melting Point: 110–111°C, lower than fluorinated analogs (e.g., 187–197°C in ), suggesting reduced crystallinity .
Compound 5m (): (E)-2-[(1-benzyl-1H-indol-3-yl)methylene]-N-(3,5-dimethylphenyl)hydrazine carbothioamide
Fluorinated Derivatives
Adamantane-Linked Derivatives
Anticancer Activity
- CL-01 (): (E)-N-(acridin-9-yl)-2-benzylidenehydrazine-1-carbothioamide shows 86% yield and 98% HPLC purity, with potent topoisomerase IIα inhibition .
- 4e and 4c (): Sulfonamide derivatives with dimethylamino (4e) and methoxy (4c) groups exhibit IC50 values <10 µM against MCF-7 cells, outperforming chloro-substituted analogs .
Antiviral Activity
- F8–B13 (): (E)-2-((5-(3-cyano-4-hydroxyphenyl)furan-2-yl)methylene)hydrazine-1-carbothioamide inhibits SARS-CoV-2 Mpro (IC50 = 2.3 µM), emphasizing the role of cyano and hydroxy groups in binding .
Antifungal Activity
Physicochemical Properties
Biological Activity
2-(3-Hydroxy-3H-indol-2-yl)hydrazine-1-carbothioamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of hydrazine derivatives with carbon disulfide or thiophosgene under controlled conditions. The general procedure includes:
- Reagents : Hydrazine hydrate, carbon disulfide, and various solvents (e.g., ethanol).
- Conditions : The mixture is often refluxed for several hours under an inert atmosphere to promote the formation of the desired carbothioamide structure.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound against various microbial strains. The results indicate:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 40 to 256 μg/mL against different Gram-positive and Gram-negative bacteria.
- Comparison with Standards : Its activity was comparable to standard antibiotics such as ceftriaxone, indicating potential as an antimicrobial agent .
| Microbial Strain | MIC (μg/mL) | Comparison with Ceftriaxone |
|---|---|---|
| E. faecalis | 50 | Comparable |
| K. pneumoniae | 40 | Comparable |
| P. aeruginosa | 256 | Lower efficacy |
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). Key findings include:
- In Vitro Cytotoxicity : The compound demonstrated significant cytotoxic effects with IC50 values ranging from 7.36 to 12.41 μM across different cell lines.
- Mechanism of Action : It was found to induce apoptosis in cancer cells, leading to cell cycle arrest at the S phase .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 9.71 | Apoptosis induction |
| HepG2 | 12.41 | Cell cycle arrest |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties, which were evaluated through various in vitro assays that measured cytokine production and inflammatory markers. The results showed:
- Cytokine Inhibition : Significant reduction in IL-1β and TNF-α levels in treated cells compared to controls.
- Potential Applications : These findings suggest its potential use in treating inflammatory diseases .
Case Studies
Recent case studies highlight the therapeutic applications of this compound:
- Breast Cancer Study : A study involving MCF-7 cells showed that treatment with the compound resulted in a dose-dependent decrease in viability and increased markers of apoptosis.
- Antimicrobial Efficacy : Another study demonstrated its effectiveness against multidrug-resistant strains, emphasizing its potential role as a novel antibiotic.
Q & A
Q. How to address discrepancies between computational predictions and experimental results?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
